10-O-Methylprotosappanin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

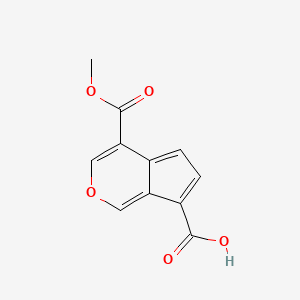

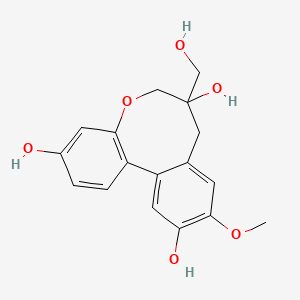

10-O-Methylprotosappanin B is a protosappanin . It is a natural product derived from plants, specifically from the Leguminosae family and Caesalpinia sappan L . Its molecular weight is 318.32 and its formula is C17H18O6 .

Molecular Structure Analysis

The molecular structure of 10-O-Methylprotosappanin B is represented by the SMILES string: OC1=CC2=C (C=C1)C3=C (C=C (OC)C (O)=C3)CC (O) (CO)CO2 . This indicates the presence of oxygen, carbon, and hydrogen atoms in its structure. For a detailed molecular structure analysis, specialized software or resources that can interpret and visualize this SMILES string may be needed.

Physical And Chemical Properties Analysis

10-O-Methylprotosappanin B has a molecular weight of 318.32 and its formula is C17H18O6 . The search results do not provide further information about its physical and chemical properties. For a comprehensive analysis of these properties, more specific resources or databases may be needed.

Scientific Research Applications

Antitumor Effects

10-O-Methylprotosappanin B has been found to have significant antitumor effects. It has been shown to reduce the viability of human bladder cancer T24 cells and mouse bladder cancer BTT cells in a time-dependent manner . It also significantly inhibited the growth of the human colon cancer cell lines HCT-116 and SW-480 . In addition, it resulted in complete inhibition of tumor formation in KM mice .

Apoptosis Promotion

This compound promotes apoptosis in cancer cells. It has been shown to cause concentration-dependent increases in T24 and 5637 cell apoptosis . This means that it can trigger the programmed cell death that is often defective in cancer cells .

Cell Cycle Arrest

10-O-Methylprotosappanin B can cause G1 cell cycle arrest in human bladder cancer cells . This means that it can stop the cells from progressing through the cell cycle, which is a series of events that lead to cell division . By stopping the cell cycle, it can prevent the cells from dividing and thus inhibit the growth of the cancer .

Inhibition of Cell Proliferation

It has been found to inhibit the proliferation of T24 and 5637 human bladder cancer cells in a concentration-dependent manner . This means that it can prevent the cells from multiplying, which is a key feature of cancer .

5. Modulation of Genes Involved in the Cell Cycle Research has shown that 10-O-Methylprotosappanin B can modulate a number of genes involved in the cell cycle . This means that it can influence the expression of these genes, which can in turn affect the progression of the cell cycle .

Potential Use in Chemotherapy

Given its antitumor effects and its ability to promote apoptosis and inhibit cell proliferation, 10-O-Methylprotosappanin B could potentially be used in chemotherapy . Its effects on the cell cycle and gene expression also suggest that it could be used in combination with other drugs to enhance their effectiveness .

Safety and Hazards

Mechanism of Action

Target of Action

10-O-Methylprotosappanin B is a protosappanin . .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability.

Action Environment

It is recommended to store the compound at -20°c , suggesting that temperature could be an important environmental factor affecting its stability.

properties

IUPAC Name |

10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIWBGTEYMVRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

![[(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591250.png)

![(4R)-4-[(5R,7R,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoicacid](/img/structure/B591253.png)

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)